![molecular formula C8H7NO3S B6254987 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid CAS No. 1367966-24-2](/img/no-structure.png)

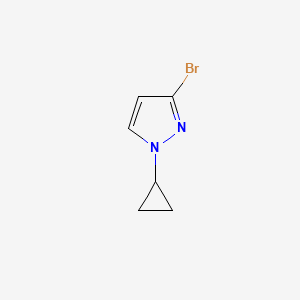

5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid” is a chemical compound with the molecular formula C9H7NO5S . It is of interest as a starting material for the synthesis of new, potentially biologically active derivatives .

Synthesis Analysis

An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of a similar compound, 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine hydrogenated in the thiazole part of the molecule .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using x-ray diffraction . Detailed studies of the structural properties of the compound allow subsequent chemical modification to be performed more successfully and with better targeting .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C9H7NO5S and an average mass of 241.221 Da .Applications De Recherche Scientifique

Chemical Variability and Properties

Research on compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), similar in structural complexity to 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid, highlights the fascinating variability in chemistry and properties of these compounds. Studies summarize the preparation, properties, and diverse applications of these compounds, including their biological and electrochemical activities, suggesting potential research avenues for structurally related compounds like this compound (Boča, Jameson, & Linert, 2011).

Central Nervous System (CNS) Acting Drugs Potential

Compounds with structural features similar to this compound are identified as potential sources for the synthesis of novel CNS acting drugs. The research indicates that heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) possess significant CNS activity ranging from antidepressant to anticonvulsant effects, highlighting the potential therapeutic applications of these compounds in CNS disorders (Saganuwan, 2017).

Pharmacological Properties of Heterocyclic Compounds

A comprehensive study on heterocyclic compounds, which includes structures akin to this compound, outlines their importance in organic chemistry and potential in pharmacology. The review discusses various synthetic approaches, biological activities, and the significance of these compounds in the development of pharmaceuticals, underscoring the vast potential for therapeutic application and drug development (Bhattacharya et al., 2022).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid involves the condensation of 2-aminothiophenol with ethyl acetoacetate to form 5-oxo-4,5-dihydrothiazolo[3,2-a]pyridine-3-carboxylic acid ethyl ester, which is then oxidized to the desired product.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "sodium ethoxide", "hydrogen peroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 eq) in ethanol and add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl acetoacetate (1.0 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add water to the reaction mixture and acidify with sulfuric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the ethyl acetate solution and add hydrogen peroxide (1.5 eq) dropwise at 0-5°C.", "Step 6: Stir the reaction mixture at 0-5°C for 2 hours and then at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with sulfuric acid to pH 2-3 and extract the product with ethyl acetate.", "Step 8: Dry the ethyl acetate solution over anhydrous sodium sulfate and concentrate to obtain the desired product." ] } | |

Numéro CAS |

1367966-24-2 |

Formule moléculaire |

C8H7NO3S |

Poids moléculaire |

197.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.